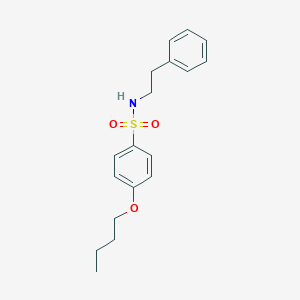![molecular formula C14H15N7OS2 B4874987 N-(4-Methoxy-phenyl)-6-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanylmethyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B4874987.png)
N-(4-Methoxy-phenyl)-6-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanylmethyl)-[1,3,5]triazine-2,4-diamine
Descripción general
Descripción
N-(4-Methoxy-phenyl)-6-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanylmethyl)-[1,3,5]triazine-2,4-diamine is a complex organic compound that features a triazine core substituted with a methoxyphenyl group, a thiadiazolylsulfanylmethyl group, and two amino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxy-phenyl)-6-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanylmethyl)-[1,3,5]triazine-2,4-diamine typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Methoxy-phenyl)-6-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanylmethyl)-[1,3,5]triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It may find use in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which N-(4-Methoxy-phenyl)-6-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanylmethyl)-[1,3,5]triazine-2,4-diamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Methoxyphenyl)-6-(5-methyl-[1,3,4]thiadiazol-2-yl)-[1,3,5]triazine-2,4-diamine
- N-(4-Methoxyphenyl)-6-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-[1,3,5]triazine-2,4-diamine
Uniqueness
N-(4-Methoxy-phenyl)-6-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanylmethyl)-[1,3,5]triazine-2,4-diamine is unique due to the specific combination of functional groups and the triazine core. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill.
Propiedades
IUPAC Name |
2-N-(4-methoxyphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7OS2/c1-8-20-21-14(24-8)23-7-11-17-12(15)19-13(18-11)16-9-3-5-10(22-2)6-4-9/h3-6H,7H2,1-2H3,(H3,15,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJYXHHAHKTIEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-diethyl-3-methyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4874905.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4874911.png)
![N-benzyl-4-[2-(2-methoxybenzoyl)hydrazino]-4-oxobutanamide](/img/structure/B4874913.png)
![methyl 5-ethyl-2-({[(3-hydroxyphenyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4874918.png)
![2-[(3-allyl-4-ethoxy-5-methoxybenzyl)amino]-1-butanol hydrochloride](/img/structure/B4874923.png)
![2-[benzyl-(2-methoxy-5-methylphenyl)sulfonylamino]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B4874935.png)
![2-FLUOROBENZALDEHYDE 1-[5-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]HYDRAZONE](/img/structure/B4874943.png)
![3-[(2-ethoxy-4-methylphenoxy)methyl]-5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B4874951.png)
![N-[2-(1H-indol-3-yl)ethyl]-1H-indole-6-carboxamide](/img/structure/B4874964.png)

![4-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 2-thiophenecarboxylate](/img/structure/B4874968.png)
![2-[benzyl(phenylsulfonyl)amino]-N-butylbenzamide](/img/structure/B4874978.png)
![N-ethyl-3-(4-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4874993.png)

